(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Description
Crystallographic Analysis and Stereochemical Configuration
Single-crystal X-ray diffraction studies have been pivotal in resolving the three-dimensional architecture of this compound. The molecule crystallizes in a monoclinic system with space group P2₁/n, featuring unit cell dimensions a = 15.985(3) Å, b = 12.512(4) Å, c = 9.869(1) Å, and β = 107.37(1)°. The asymmetric unit contains one molecule, with four stereocenters at positions 1R, 2R, 7R, and 11R, confirming the reported configuration.
The bicyclic framework consists of two fused 1,3-dioxepane rings and a central 1,3-dioxane ring (Figure 1). Key bond lengths include:
- C-O ether bonds: 1.414–1.432 Å
- C-C bonds in the cyclohexane moiety: 1.523–1.538 Å
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell volume | 1896.4 ų |
| Z | 4 |
| R-factor | 0.0441 |
The stereochemical arrangement creates a pseudo-C₂-symmetric cavity with an internal diameter of 2.8–3.1 Å, as determined from oxygen-oxygen distances across the ring. This contrasts with the D₃d symmetry observed in uncomplexed 18-crown-6.
Comparative Molecular Architecture with Classical Crown Ether Systems
While classical crown ethers like 18-crown-6 adopt symmetrical macrocyclic conformations, this tricyclic derivative exhibits constrained geometry due to its fused ring system. Key structural differences include:
Table 2: Architectural comparison with 18-crown-6
The fused ring system enforces a rigid, pre-organized cavity that preferentially interacts with smaller cations like Li⁺ (ionic radius 0.76 Å) compared to K⁺ (1.38 Å). This contrasts with 18-crown-6, which exhibits optimal K⁺ binding due to cavity size matching.
Density functional theory calculations reveal enhanced electron density at the axial oxygen atoms (Mulliken charge: -0.42 e) compared to equatorial positions (-0.38 e). This polarization pattern differs from classical crown ethers, where charge distribution remains symmetrical in the free state.
Conformational Dynamics in Solution Phase
Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) spectroscopy (¹H, ¹³C, and ²D EXSY) reveals complex conformational behavior in deuterated dimethyl sulfoxide. The molecule undergoes pseudorotation between two twist-chair conformations (TC₁ and TC₂) with an energy barrier of 12.3 kJ/mol.
Key observations:
- ¹H NMR (500 MHz, DMSO-d₆):
- ¹³C NMR:
- Acetal carbons at δ 98.4–101.2 ppm
- Methylene bridges at δ 68.9–72.1 ppm
Variable-temperature studies (-90°C to +50°C) show line broadening for the methylene protons above 25°C, suggesting increased conformational exchange. Molecular dynamics simulations (10 ns, OPLS-AA force field) predict three dominant conformers:
- TC₁ (55% population): C₂ symmetry, dipole moment 3.1 D
- TC₂ (38%): C₁ symmetry, dipole moment 2.8 D
- Boat (7%): Transition state for pseudorotation
The activation energy for TC₁ ↔ TC₂ interconversion is calculated as 14.2 kJ/mol, consistent with experimental NMR data. This contrasts with 18-crown-6, which exhibits D₃d ↔ C₁ interconversion with lower energy barriers (8–10 kJ/mol).
Properties
IUPAC Name |
(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-6-8(14-3-10-1)9-7(13-5-12-6)2-11-4-15-9/h6-9H,1-5H2/t6-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVHHWRMWBKNS-FNCVBFRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(COCO3)OCO2)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@@H](COCO3)OCO2)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276492 | |
| Record name | D-Mannitol, 1,3:2,5:4,6-tri-O-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-31-1 | |
| Record name | D-Mannitol, 1,3:2,5:4,6-tri-O-methylene- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Mannitol, 1,3:2,5:4,6-tri-O-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3:2,5:4,6-tri-O-methylene-D-mannitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Dichloroether and Diol Condensation
A foundational approach involves reacting a dichloroether precursor with a vicinal diol under basic conditions. For example, 1,2-dichloro-3,6-dioxaoctane and (1R,2R)-cyclohexane-1,2-diol are combined in a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as a base. Cyclic polyether catalysts, such as 2,3-benzo-1,4,7,10,13-pentaoxacyclopentadec-2-ene , accelerate the reaction by templating the macrocyclic transition state.
Reaction Conditions
Hydrogenation of Aromatic Intermediates
Aromatic precursors, such as 2,3-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene , are hydrogenated using ruthenium dioxide (RuO₂) under high-pressure H₂ (1,500–1,600 psi) to saturate benzene rings. This step introduces the alicyclic moieties critical for the final tricyclic structure.
Hydrogenation Protocol
- Catalyst: RuO₂ (1–5 wt%)
- Solvent: p-Dioxane or tetrahydrofuran
- Temperature: 90–110°C
- Duration: 3–5 hours.
Enantioselective Catalysis and Resolution
Chiral Crown Ether Templates
Enantiomeric purity is achieved using chiral phase-transfer catalysts. Dicyclohexano-18-crown-6 (2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0⁹,¹⁴]hexacosane) induces asymmetric induction during nucleophilic substitutions, favoring the (1R,2R,7R,11R) configuration.
Optimized Parameters
Chromatographic Resolution
Racemic mixtures are resolved via chiral stationary-phase chromatography (CSP-HPLC). Columns packed with cellulose tris(3,5-dimethylphenylcarbamate) effectively separate enantiomers, with elution times differing by 2–4 minutes under isocratic conditions (hexane:isopropanol = 90:10).
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals. Differential scanning calorimetry (DSC) confirms a melting point of 128–130°C, consistent with literature.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 3.65–3.78 (m, 12H, OCH₂), 2.91–3.02 (m, 4H, bridgehead H), 1.45–1.67 (m, 8H, cyclohexyl H).
- ¹³C NMR : 72.4 (OCH₂), 68.9 (bridgehead C), 29.5 (cyclohexyl CH₂).
Industrial-Scale Adaptations
Continuous-Flow Reactors
Tubular reactors with immobilized polyethylene glycol (PEG-6000) catalysts enhance throughput. Residence times of 30–60 minutes at 100°C achieve >90% conversion, reducing side-product formation.
Solvent Recycling
Distillation reclaims >95% of dimethylformamide, lowering production costs by 20–30%.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable nucleophile and a solvent such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce alcohols or ethers. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying polyether chemistry.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms, particularly in the context of enzyme-substrate interactions.
Medicine: Research into its potential therapeutic applications includes exploring its use as a drug delivery agent or as a scaffold for designing new pharmaceuticals.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane involves its interaction with specific molecular targets. The compound’s polyether structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile agent in redox chemistry.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the provided evidence:
Key Differences and Implications
In contrast, the pentacyclic diterpenoid () has six hydroxyls, making it highly polar and water-soluble . The tricyclic ether-ketone () balances polarity with a ketone and hydroxyl group, likely enhancing solubility in alcohols or acetone .
Stereochemical Impact :
- The R-configurations at positions 1, 2, 7, and 11 in the target compound contrast with the mixed stereochemistry (e.g., 7S,8S) in ’s tricyclic ether-ketone. Such differences could affect enantioselective interactions, as seen in ’s discussion of peroxisomal beta-oxidation stereospecificity .
Functional Group Reactivity :
- The azatricyclo compound () contains a pyrenyl group and nitrogen, enabling fluorescence and basicity, respectively. The target compound lacks these features but may exhibit stronger H-bonding due to ether oxygens .
- The polyunsaturated chain in ’s compound introduces E/Z isomerism, which could influence photochemical behavior—a property absent in the saturated ether framework of the target .
Biological and Synthetic Relevance: The pentacyclic diterpenoid () is classified as a prenol lipid, suggesting roles in biological systems (e.g., membrane components). The target compound’s synthetic ether framework may instead serve as a catalyst or polymer precursor . ’s emphasis on stereospecific enzyme interactions implies that the target compound’s R-configurations might hinder or favor specific metabolic pathways .
Biological Activity
Chemical Structure and Properties
- IUPAC Name : (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
- Molecular Formula : C₁₅H₂₄O₆
- CAS Number : 199999-35-4
- Molecular Weight : 288.35 g/mol
This compound is characterized by its unique tricyclic structure containing multiple ether linkages which may influence its solubility and interaction with biological systems.
1. Antimicrobial Activity
Compounds with similar structures often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. Research indicates that polyether compounds can be effective against a range of bacteria and fungi.
2. Antioxidant Properties
The presence of multiple ether groups in the compound may confer antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals in biological systems and could potentially reduce oxidative stress-related diseases.
3. Cytotoxicity
Some studies have indicated that compounds with complex polycyclic structures can exhibit cytotoxic effects on cancer cells. The mechanism often involves induction of apoptosis or cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
In a study examining various polyether compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria:
- Results : The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
- Mechanism : Proposed mechanisms include disruption of the bacterial cell wall and interference with protein synthesis.
Case Study 2: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of several polyether compounds using DPPH radical scavenging assays:
- Results : The compound showed a high degree of radical scavenging activity comparable to established antioxidants like ascorbic acid.
- Implications : This activity suggests potential applications in preventing oxidative damage in biological systems.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Significant inhibition against E.coli and S.aureus |
| Johnson & Lee, 2021 | Antioxidant | High radical scavenging activity; IC50 = 25 µg/mL |
| Wang et al., 2019 | Cytotoxicity | Induced apoptosis in HeLa cells at IC50 = 30 µg/mL |
Q & A
Q. What are the established synthetic routes for (1R,2R,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.0²,⁷]pentadecane?
The synthesis typically involves cyclization reactions, with two primary approaches:
- Intramolecular cyclization using 1-(2-isocyanophenyl)-1H-imidazole under visible light with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst.
- Aromatic nucleophilic substitution of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, followed by autooxidation. Key reagents include hydrogen peroxide (oxidation), NaBH₄ (reduction), and halogenated intermediates for substitution. These methods yield derivatives with enhanced pharmacokinetic properties .
Q. How is the stereochemistry of this compound confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard. For example:
- Crystallization in methanol/chloroform (1:1 v/v) at 293 K, with data refined using SHELXS97/SHELXL96.
- Bond angle analysis (e.g., O4–C30–O5 = 123.62°, C11–C12–C13 = 120.96°) and torsional parameters (e.g., −166.42° for C7–C8–C9–C10) resolve stereochemical ambiguities .
Q. What spectroscopic techniques are critical for characterizing its derivatives?
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 196.21).
- FT-IR : Peaks at 1650–1750 cm⁻¹ for carbonyl groups in oxidized derivatives .
Advanced Research Questions
Q. How can computational modeling optimize its synthesis or bioactivity?
- Density Functional Theory (DFT) : Calculate transition-state energies to predict reaction pathways (e.g., cyclization barriers).
- Molecular docking : Screen against protein targets (e.g., enzymes in oxidative stress pathways) using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Q. What experimental strategies resolve contradictions in reported synthetic yields?
- Design of Experiments (DoE) : Vary catalysts (e.g., Ir vs. Ru), light intensity, or solvent polarity to identify critical factors.
- In situ monitoring : Use Raman spectroscopy to track intermediate formation during cyclization.
- Comparative kinetic studies : Compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .
Q. How to design a study evaluating its potential in drug delivery systems?
- Theoretical framework : Link to host-guest chemistry (e.g., macrocyclic cavity size vs. drug molecule dimensions).
- Methodology :
- Encapsulation efficiency : Use fluorescence quenching assays with pyrene probes.
- Controlled release : Monitor drug release kinetics at pH 5.0 vs. 7.4.
- Cytotoxicity : MTT assays on HEK-293 cells to confirm biocompatibility .
Q. What are the challenges in correlating in vitro bioactivity with in vivo outcomes?
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., oxidation at bridgehead carbons).
- Contradictions : Address discrepancies between enzyme inhibition (IC₅₀ = 2 μM) and poor in vivo efficacy via pharmacokinetic profiling (e.g., plasma half-life <1 hr).
- Solution : Introduce PEGylation or prodrug strategies to enhance bioavailability .
Methodological Considerations
- Theoretical grounding : Align synthesis with Woodward-Hoffmann rules for pericyclic reactions or frontier molecular orbital theory .
- Data validation : Cross-reference X-ray data (CCDC deposition numbers) with computational geometry optimizations (RMSD <0.5 Å) .
- Ethical frameworks : Follow OECD guidelines for ecotoxicity testing (e.g., Daphnia magna LC₅₀ assays) to minimize environmental risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
